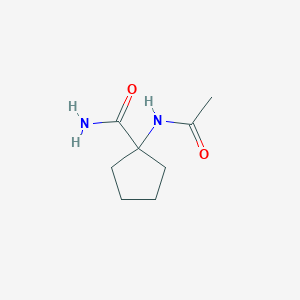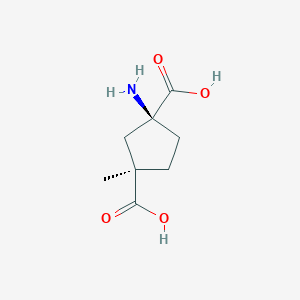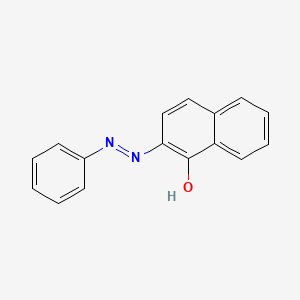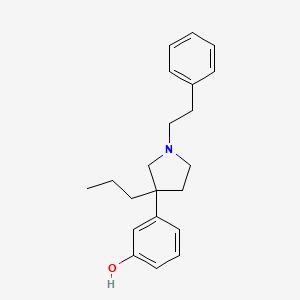
2-Pyrrolidinecarboxamide,N-hydroxy-5-oxo-,(R)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) is a chemical compound with the molecular formula C5H8N2O3 It is known for its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a hydroxy-oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine or a 1,4-diketone, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Hydroxylation and Oxidation: The hydroxy-oxo functional group can be introduced through hydroxylation and subsequent oxidation of the pyrrolidine ring using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyrrolidinecarboxamide derivatives.
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can be compared with other similar compounds, such as:
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-: Similar structure but may differ in stereochemistry or functional groups.
2-Pyrrolidinecarboxamide, N-hydroxy-4-oxo-: Differing in the position of the oxo group.
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, (S)-(9ci): Differing in stereochemistry.
The uniqueness of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(2R)-N-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9)/t3-/m1/s1 |
InChI Key |
ANPFIWMQFQGGFQ-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NO |
Canonical SMILES |
C1CC(=O)NC1C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)

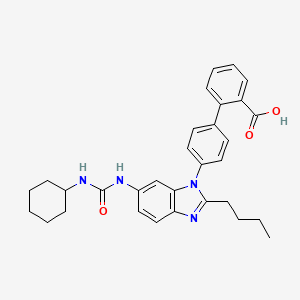
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
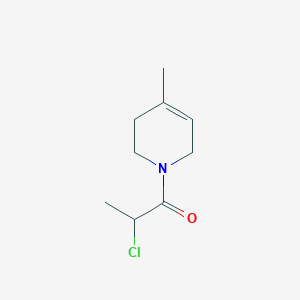
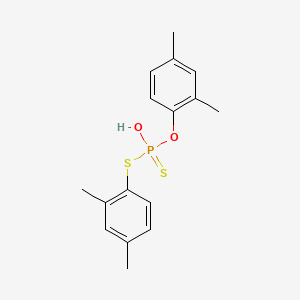


![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
